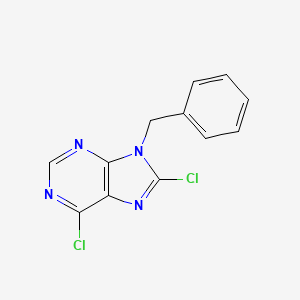
9H-Purine, 9-benzyl-6,8-dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 9-Benzyl-6,8-dichloro-9H-purine typically involves the chlorination of 9-benzylpurine. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride . Industrial production methods may involve large-scale chlorination processes under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
9-Benzyl-6,8-dichloro-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 6 and 8 can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
9-Benzyl-6,8-dichloro-9H-purine has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-Benzyl-6,8-dichloro-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and the benzyl group play a crucial role in its binding affinity and specificity . The compound can inhibit or activate specific pathways, depending on the target and the context of its use .
Comparison with Similar Compounds
9-Benzyl-6,8-dichloro-9H-purine can be compared with other purine derivatives, such as:
9-Benzylpurine: Lacks the chlorine atoms at positions 6 and 8, making it less reactive in substitution reactions.
6,8-Dichloropurine: Lacks the benzyl group, which affects its binding properties and applications.
9-Benzyl-6-chloropurine: Contains only one chlorine atom, leading to different reactivity and applications.
The unique combination of the benzyl group and two chlorine atoms in 9-Benzyl-6,8-dichloro-9H-purine makes it particularly valuable for specific chemical and biological applications .
Properties
CAS No. |
91395-18-5 |
|---|---|
Molecular Formula |
C12H8Cl2N4 |
Molecular Weight |
279.12 g/mol |
IUPAC Name |
9-benzyl-6,8-dichloropurine |
InChI |
InChI=1S/C12H8Cl2N4/c13-10-9-11(16-7-15-10)18(12(14)17-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 |
InChI Key |
UJISOIMQMJRAFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)Cl)N=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



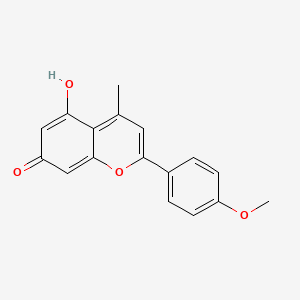
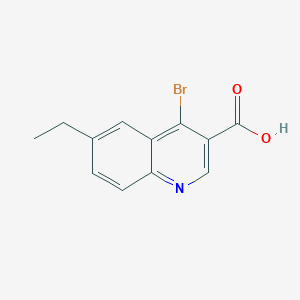

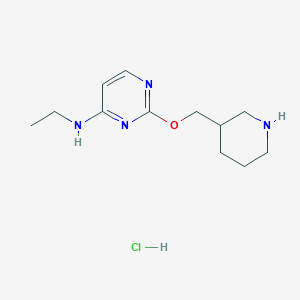


![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-nonylphenol](/img/structure/B11844803.png)
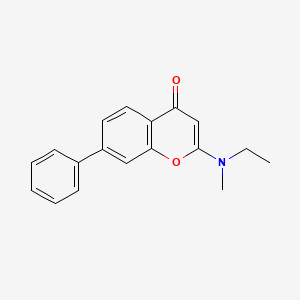
![9-[(2-Fluorophenyl)methyl]-N-(propan-2-yl)-9H-purin-6-amine](/img/structure/B11844813.png)
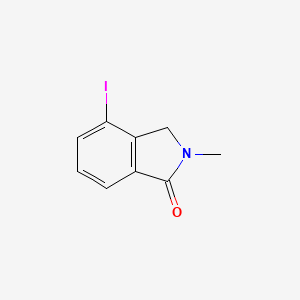
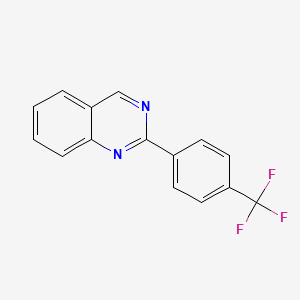
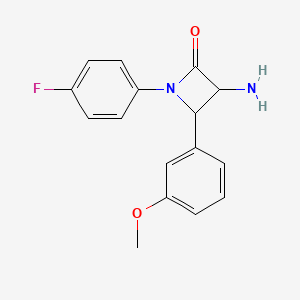
![1-(2,2-Dimethyl-7-phenyl-1,3,6-trioxaspiro[4.4]non-7-en-8-yl)ethan-1-one](/img/structure/B11844853.png)
